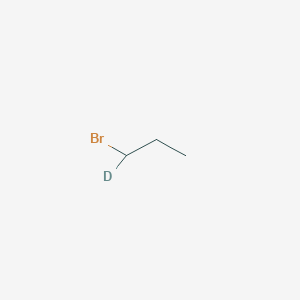

1-Bromopropane-1-D1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H7Br |

|---|---|

Molecular Weight |

124.00 g/mol |

IUPAC Name |

1-bromo-1-deuteriopropane |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i3D |

InChI Key |

CYNYIHKIEHGYOZ-WFVSFCRTSA-N |

Isomeric SMILES |

[2H]C(CC)Br |

Canonical SMILES |

CCCBr |

Origin of Product |

United States |

Foundational & Exploratory

Physical Properties of 1-Bromopropane-1-D1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Bromopropane-1-D1 (n-Propyl-1-d1 Bromide). Due to the limited availability of experimental data for this specific isotopically labeled compound, this guide also includes the well-documented physical properties of its non-deuterated counterpart, 1-Bromopropane (n-Propyl Bromide), for comparative purposes. The substitution of a single protium atom with a deuterium atom at the C1 position is expected to have a minor, yet potentially measurable, impact on the physical properties due to the kinetic isotope effect.

Core Physical and Chemical Data

A summary of the fundamental chemical and isotopic information for this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | CH₃CH₂CDHBr | [1] |

| Molecular Weight | 123.9978 g/mol | [2] |

| CAS Number | 43217-00-1 | [1][2] |

| Isotopic Purity | 99 atom % D | [1] |

| Appearance | Colorless Liquid | [1] |

Comparative Physical Properties

The following table summarizes the key physical properties of this compound, with data for the non-deuterated 1-Bromopropane provided for comparison. It is important to note that the values for 1-Bromopropane serve as close approximations for the deuterated compound, as specific experimental data for this compound is not widely available.

| Physical Property | This compound | 1-Bromopropane (for comparison) |

| Boiling Point | Data not available | 71 °C (lit.)[3][4] |

| Melting Point | Data not available | -110 °C (lit.)[5] |

| Density | Data not available | 1.354 g/mL at 25 °C (lit.) |

| Refractive Index | Data not available | n20/D 1.434 (lit.)[3][4] |

| Vapor Pressure | Data not available | 146 mmHg (20 °C) |

| Vapor Density | Data not available | 4.3 (vs air) |

| Flash Point | Data not available | <22.2 °C (<72 °F)[3][6] |

| Autoignition Temp. | Data not available | 490 °C (914 °F) |

| Solubility in Water | Data not available | 2.5 g/L (at 20 °C)[7] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved by adapting standard procedures for the preparation of 1-Bromopropane, utilizing a deuterated starting material. A common method is the reaction of 1-Propanol-1-d1 with hydrobromic acid or a mixture of sodium bromide and sulfuric acid.

Protocol: Synthesis via Reaction with Sodium Bromide and Sulfuric Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-Propanol-1-d1, water, and sodium bromide.

-

Heating: Heat the mixture to reflux.

-

Addition of Acid: While maintaining reflux, slowly add concentrated sulfuric acid dropwise to the reaction mixture. The in-situ generation of hydrobromic acid will react with the deuterated alcohol.

-

Continued Reflux: After the addition of sulfuric acid is complete, continue to reflux the mixture for a designated period (e.g., 2 hours) to ensure the reaction goes to completion.[5]

-

Distillation: Following the reflux period, distill the crude this compound from the reaction mixture.

-

Work-up:

-

Wash the distillate with water to remove any remaining acid and water-soluble impurities.

-

Neutralize the organic layer by washing with a saturated sodium bicarbonate solution.[8]

-

Wash again with a saturated sodium chloride solution (brine) to aid in the separation of the aqueous and organic layers.[8]

-

-

Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or calcium chloride.

-

Final Purification: Filter to remove the drying agent and perform a final distillation, collecting the fraction at the expected boiling point of this compound to obtain the purified product.

Determination of Physical Properties

Standard laboratory techniques are employed to determine the physical properties of the synthesized this compound.

-

Boiling Point: Determined using a simple distillation apparatus or a micro-boiling point apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.

-

Melting Point: For compounds that are solid at room temperature, a melting point apparatus is used. As this compound is a liquid, its freezing point would be determined by controlled cooling.

-

Density: Measured using a pycnometer or a digital density meter. This involves accurately measuring the mass of a known volume of the liquid at a specific temperature.

-

Refractive Index: Determined using a refractometer, which measures the extent to which light is bent as it passes through the liquid. This is a temperature-dependent measurement.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR spectroscopy are crucial for confirming the position and extent of deuterium incorporation.[9]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the deuterated compound and can confirm the presence of the deuterium atom through the mass-to-charge ratio of the molecular ion.

-

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Synthesis and characterization workflow for this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | CDN-D-7257-0.5G | LGC Standards [lgcstandards.com]

- 3. 1-Bromopropane | 106-94-5 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. 1-Bromopropane Explained: Properties, Applications, and Sourcing Best Practices - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 7. 1-Bromopropane - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. 1-Bromopropane(106-94-5) 1H NMR spectrum [chemicalbook.com]

A-Z Guide to the Synthesis and Purification of 1-Bromopropane-1-D1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of 1-bromopropane-1-d1, a deuterated analog of 1-bromopropane. This compound is valuable in mechanistic studies, as an internal standard in mass spectrometry, and in the development of novel pharmaceuticals where altering metabolic pathways through the kinetic isotope effect is desirable.

Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process:

-

Deuteride Reduction of Propanal: Propanal (propionaldehyde) is reduced to 1-propanol-1-d1 using a deuterium-donating reducing agent.

-

Bromination of the Deuterated Alcohol: The resulting 1-propanol-1-d1 is then converted to this compound using a suitable brominating agent.

This strategy allows for the precise introduction of a single deuterium atom at the C1 position.

Experimental Protocols

Step 1: Synthesis of 1-Propanol-1-d1

This procedure involves the reduction of propanal with a deuterated hydride reagent, such as Lithium Aluminum Deuteride (LiAlD₄) or Sodium Borodeuteride (NaBD₄). LiAlD₄ is a more powerful reducing agent but is also more reactive with protic solvents, requiring anhydrous conditions.

Methodology:

-

A solution of propanal in an anhydrous ether (e.g., diethyl ether or THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath to 0 °C.

-

A solution of the deuterated reducing agent (e.g., LiAlD₄) in the same anhydrous solvent is added dropwise to the propanal solution with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the reaction goes to completion.

-

The reaction is then carefully quenched by the slow, dropwise addition of water or a dilute acid solution while cooling the flask in an ice bath.

-

The resulting mixture is filtered to remove inorganic salts.

-

The organic layer is separated, and the aqueous layer is extracted with additional ether.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

The solvent is removed by distillation to yield crude 1-propanol-1-d1.

Step 2: Synthesis of this compound

The conversion of the deuterated alcohol to the corresponding alkyl bromide can be achieved using several reagents, including phosphorus tribromide (PBr₃) or a mixture of sodium bromide and sulfuric acid.[1]

Methodology using Sodium Bromide and Sulfuric Acid:

-

In a round-bottom flask, 1-propanol-1-d1 is mixed with water and sodium bromide.[2]

-

The flask is cooled in an ice bath, and concentrated sulfuric acid is added slowly and dropwise with vigorous stirring.[3] This in-situ generation of hydrobromic acid should be performed with caution due to the exothermic nature of the reaction.

-

After the addition of sulfuric acid, the reaction mixture is heated to reflux for a period of time, typically 1-2 hours, to drive the substitution reaction to completion.[2]

-

The crude this compound is then isolated by distillation.[2]

Purification

The crude this compound obtained from the synthesis will likely contain unreacted starting materials, byproducts such as dipropyl ether, and residual acid. A multi-step purification process is therefore necessary.

Methodology:

-

The collected distillate is transferred to a separatory funnel and washed sequentially with water, concentrated hydrochloric acid (to remove any remaining alcohol and ether), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with a saturated sodium chloride solution (brine) to aid in the separation of the organic and aqueous layers.[3]

-

The organic layer, which is the lower layer, is separated and dried over an anhydrous drying agent like anhydrous calcium chloride or magnesium sulfate.[4]

-

The dried product is then purified by a final fractional distillation. The fraction boiling at or around the boiling point of 1-bromopropane (71 °C) is collected.[2]

Data Presentation

The following tables summarize key quantitative data for the synthesis and properties of this compound.

Table 1: Physical Properties of 1-Bromopropane

| Property | Value |

| Molecular Weight | ~124.00 g/mol |

| Boiling Point | 71 °C[2] |

| Melting Point | -110 °C[2] |

| Density | 1.357 g/mL at 20 °C[2] |

| Refractive Index | 1.4341 at 20 °C[2] |

Table 2: Typical Reaction Parameters and Yields

| Step | Key Reagents | Typical Yield | Isotopic Purity |

| Reduction | Propanal, LiAlD₄ or NaBD₄ | >90% | >98 atom % D |

| Bromination | 1-Propanol-1-d1, NaBr, H₂SO₄ | ~70%[3] | >98 atom % D |

Note: Yields and isotopic purity can vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

1-Bromopropane-1-D1 chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and key properties of 1-Bromopropane-1-D1. It includes a detailed, plausible experimental protocol for its synthesis, a comparative data table, and a structural diagram to support advanced research and development activities in medicinal chemistry and drug development. The incorporation of a deuterium atom at the C1 position offers a valuable tool for investigating kinetic isotope effects, reaction mechanisms, and metabolic pathways of propyl-containing compounds.

Chemical Properties and Data

The following table summarizes the key quantitative data for this compound, with comparative data for the non-deuterated analogue, 1-Bromopropane, for reference.

| Property | This compound | 1-Bromopropane (non-deuterated) |

| Chemical Formula | CH₃CH₂CDHBr | CH₃CH₂CH₂Br |

| Molecular Weight | 123.99 g/mol (calculated), 122.97939 g/mol (high-resolution MS)[1] | 122.99 g/mol |

| CAS Number | 43217-00-1[1][2][3] | 106-94-5 |

| Isotopic Enrichment | Typically ≥99 atom % D[1][2] | Not Applicable |

| Physical Form | Colorless Liquid[1] | Colorless Liquid[4] |

| Boiling Point | Not explicitly reported, expected to be similar to 1-Bromopropane | 71 °C |

| Melting Point | Not explicitly reported, expected to be similar to 1-Bromopropane | -110 °C |

| Density | Not explicitly reported, expected to be similar to 1-Bromopropane | 1.354 g/mL at 25 °C |

| Refractive Index | Not explicitly reported, expected to be similar to 1-Bromopropane | n20/D 1.434 |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of a deuterated precursor, 1-propanol-1-d1. The following outlines a plausible two-step synthetic pathway.

Step 1: Synthesis of 1-Propanol-1-d1

The precursor, 1-propanol-1-d1, can be synthesized by the reduction of propionaldehyde using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄).

Materials:

-

Propionaldehyde

-

Sodium borodeuteride (NaBD₄)

-

Anhydrous ethanol

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propionaldehyde in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Prepare a solution of sodium borodeuteride in anhydrous ethanol and add it dropwise to the cooled propionaldehyde solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting 1-propanol-1-d1 by fractional distillation.

Step 2: Synthesis of this compound

This step involves the conversion of the synthesized 1-propanol-1-d1 to this compound using hydrobromic acid. This is a standard nucleophilic substitution reaction.

Materials:

-

1-Propanol-1-d1 (from Step 1)

-

Concentrated hydrobromic acid (48%)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous calcium chloride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Place 1-propanol-1-d1 in a round-bottom flask.

-

Carefully add concentrated hydrobromic acid to the flask.

-

Slowly and with cooling, add concentrated sulfuric acid dropwise to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Set up a distillation apparatus and distill the crude this compound from the reaction mixture.

-

Transfer the distillate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Perform a final fractional distillation to obtain pure this compound.

Chemical Structure and Visualization

The chemical structure of this compound is characterized by a propane backbone with a bromine atom at the first carbon position and a deuterium atom also attached to the first carbon.

References

In-Depth Technical Guide to 1-Bromopropane-1-D1 for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, cost, and applications of 1-Bromopropane-1-D1 (n-Propyl-1-d1 Bromide) for researchers, scientists, and professionals in the field of drug development. This document details its utility in mechanistic studies and metabolic evaluations, supported by experimental principles and visual workflows.

Commercial Availability and Cost

This compound is a deuterated analog of 1-bromopropane, where one of the hydrogen atoms at the C1 position is replaced by deuterium. This isotopic labeling makes it a valuable tool in various research applications. Several chemical suppliers specialize in deuterated compounds and offer this compound in various quantities. The cost can vary based on the supplier, isotopic purity, and quantity purchased. Below is a summary of representative commercial suppliers and their typical pricing.

| Supplier | Product Number | Isotopic Enrichment | Available Quantities | Price (USD) |

| C/D/N Isotopes Inc. | D-7257 | 99 atom % D | 0.5 g, 1 g | ~ |

| CymitQuimica | 3U-D7257 | 99 atom % D | Not specified | Price on request |

| LGC Standards | CDN-D-7257-0.5G | Not specified | 0.5 g | Price on request |

Note: Prices are approximate and subject to change. It is recommended to contact the suppliers directly for current pricing and availability.

Applications in Research and Drug Development

The primary utility of this compound in a research and drug development context stems from the kinetic isotope effect (KIE) and its use as a stable isotope tracer in metabolic studies.

Mechanistic Elucidation via the Kinetic Isotope Effect

The substitution of a hydrogen atom with a deuterium atom creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower reaction rate if the C-H/C-D bond is broken in the rate-determining step of a reaction. This phenomenon, known as the kinetic isotope effect, is a powerful tool for elucidating reaction mechanisms.

This compound can be used to probe the mechanism of nucleophilic substitution (SN2) and elimination (E2) reactions. For instance, in an E2 reaction where a base abstracts a proton from the carbon adjacent to the bromine atom, a significant KIE would be observed when using this compound compared to its non-deuterated counterpart. This would confirm that the C-H bond cleavage is involved in the rate-determining step.

Metabolic Stability and Drug Metabolism Studies

In drug development, understanding the metabolic fate of a drug candidate is crucial. The site of metabolic oxidation is often a "soft spot" that can be targeted by cytochrome P450 (CYP) enzymes, leading to rapid clearance of the drug from the body. Replacing a hydrogen atom with deuterium at a metabolically labile position can slow down this enzymatic oxidation due to the KIE. This strategy, known as "deuterium-reinforced" or "heavy" drug development, can improve the pharmacokinetic profile of a drug by increasing its metabolic stability and half-life.

This compound can be used as a building block to synthesize deuterated drug analogs containing a propyl or modified propyl moiety. By incorporating the deuterated propyl group into a lead compound, researchers can assess the impact of deuteration on its metabolic stability.

Experimental Protocols

While specific, detailed protocols for the use of this compound are often proprietary or specific to a particular research question, the following sections outline the general methodologies for key experiments.

General Protocol for a Kinetic Isotope Effect Study

This protocol describes a competitive experiment to determine the KIE for a reaction of 1-bromopropane with a nucleophile.

Materials:

-

1-Bromopropane

-

This compound

-

Nucleophile (e.g., sodium thiophenoxide)

-

Aprotic solvent (e.g., acetone, DMF)

-

Internal standard (e.g., undecane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare equimolar stock solutions of 1-bromopropane and this compound in the chosen solvent.

-

Prepare a stock solution of the nucleophile.

-

In a reaction vessel, combine the 1-bromopropane and this compound stock solutions.

-

Add the internal standard.

-

Initiate the reaction by adding the nucleophile solution at a controlled temperature.

-

Take aliquots of the reaction mixture at various time points.

-

Quench the reaction in each aliquot (e.g., by adding a large volume of water).

-

Extract the organic components with a suitable solvent (e.g., diethyl ether).

-

Analyze the extracts by GC-MS to determine the ratio of the unreacted 1-bromopropane to this compound.

-

The KIE can be calculated from the change in the ratio of the two isotopic species over time.

General Protocol for a Microsomal Stability Assay

This protocol outlines how to assess the metabolic stability of a compound synthesized using this compound.

Materials:

-

Deuterated test compound

-

Non-deuterated parent compound (as a control)

-

Liver microsomes (human, rat, etc.)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard for LC-MS/MS analysis

-

Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

-

Prepare stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C.

-

Add the test compound to the microsome suspension to initiate the metabolic reaction.

-

Start the reaction by adding the NADPH regenerating system.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

-

The in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated from the disappearance of the compound over time.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Caption: Workflow for a Kinetic Isotope Effect Experiment.

Caption: Potential Metabolic Pathways of 1-Bromopropane.

Caption: Deuteration Strategy in Drug Development Workflow.

Navigating the Isotopic Landscape: A Technical Guide to the Purity and Enrichment of 1-Bromopropane-1-D1

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and metabolic research, the use of isotopically labeled compounds is indispensable. 1-Bromopropane-1-D1, a deuterated analog of 1-bromopropane, serves as a critical building block in the synthesis of complex molecules and as a tracer in mechanistic studies. Its utility, however, is intrinsically linked to its isotopic purity and enrichment. This technical guide provides an in-depth exploration of the synthesis, analysis, and characterization of this compound, offering detailed experimental protocols and data presentation to support researchers in this field.

Synthesis of this compound

The most common and efficient route to this compound involves the nucleophilic substitution of the hydroxyl group in 1-Propanol-1-D1. This is typically achieved by reaction with a bromine-containing reagent, such as hydrobromic acid or a combination of sodium bromide and sulfuric acid.

A general synthetic approach involves the reaction of n-propanol with hydrogen bromide.[1] For the deuterated analogue, the synthesis would start from the corresponding deuterated propanol. The reaction of n-propyl alcohol with excess hydrobromic acid is a known method to synthesize 1-bromopropane.[2]

Experimental Protocol: Synthesis from 1-Propanol-1-D1

This protocol is a representative method adapted from established procedures for the synthesis of 1-bromopropane.[1][3]

Materials:

-

1-Propanol-1-D1

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-Propanol-1-D1, water, and sodium bromide.

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise to the stirred mixture, maintaining a low temperature.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Set up a simple distillation apparatus and distill the crude this compound. Collect the fraction boiling around 70-75°C.[1]

-

Transfer the distillate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.[3]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and perform a final distillation, collecting the pure this compound fraction (boiling point ~71°C).[1]

References

The Deuterium Kinetic Isotope Effect: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Principles, Experimental Methodologies, and Applications of the Deuterium Kinetic Isotope Effect (KIE) in Scientific Research and Pharmaceutical Development.

The substitution of hydrogen with its heavier, stable isotope deuterium can induce a measurable change in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), has emerged as a powerful tool in a wide array of scientific disciplines. For researchers, it offers profound insights into reaction mechanisms. For drug development professionals, it presents a novel strategy to enhance the metabolic stability and pharmacokinetic profiles of therapeutic agents. This technical guide provides a comprehensive overview of the deuterium KIE, from its theoretical underpinnings to its practical applications, with a focus on providing actionable data and detailed experimental protocols.

Core Principles of the Deuterium Kinetic Isotope Effect

The kinetic isotope effect arises from the difference in zero-point vibrational energy between a bond to a lighter isotope (e.g., carbon-hydrogen, C-H) and the corresponding bond to a heavier isotope (e.g., carbon-deuterium, C-D). Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower zero-point energy. Consequently, more energy is required to break a C-D bond compared to a C-H bond, leading to a slower reaction rate when deuterium is substituted at a position where a bond is broken in the rate-determining step of the reaction.[1][2]

The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD), i.e., KIE = kH/kD.

Primary Kinetic Isotope Effect (PKIE)

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[2] For deuterium substitution, typical PKIE values (kH/kD) range from 2 to 8.[3] However, significantly larger KIEs can be observed in cases of quantum mechanical tunneling, where the hydrogen atom passes through the activation barrier rather than over it.

Secondary Kinetic Isotope Effect (SKIE)

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[2] SKIEs are generally smaller than PKIEs, with typical values for deuterium ranging from 0.7 to 1.5.[2] They are further classified based on the position of the isotope relative to the reaction center:

-

α-SKIE: Isotopic substitution is on the atom undergoing a change in hybridization.

-

β-SKIE: Isotopic substitution is on an atom adjacent to the atom undergoing a change in hybridization.

Inverse KIEs (kH/kD < 1) can also be observed, often in cases where a change in hybridization from sp2 to sp3 occurs at the labeled position.[2]

Quantitative Data on Deuterium Kinetic Isotope Effects

The following tables summarize quantitative data on deuterium KIEs for a variety of organic and enzyme-catalyzed reactions.

Table 1: Primary Deuterium Kinetic Isotope Effects in Organic Reactions

| Reaction | Substrate | kH/kD | Temperature (°C) | Reference(s) |

| E2 Elimination | CH3CH2Br | 6.7 | 25 | [4] |

| E2 Elimination | (CH3)2CHBr | 6.7 | 25 | [5] |

| Bromination of Acetone | Acetone | 7.0 | 25 | [1] |

| Free-radical bromination | Toluene | 4.9 | 77 | [3] |

Table 2: Secondary Deuterium Kinetic Isotope Effects in Organic Reactions

| Reaction | Substrate | Type of SKIE | kH/kD | Temperature (°C) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | SN1 Solvolysis | (CH3)3CCl | β | 1.33 | 25 |[2] | | SN2 Reaction | CH3Br + CN- | α | 0.89 | 25 |[2] | | Cis-trans Isomerization | cis-Stilbene | α | 1.47 | 287 |[6] |

Table 3: Deuterium Kinetic Isotope Effects in Enzyme-Catalyzed Reactions

| Enzyme | Substrate | kH/kD | Comments | Reference(s) |

| Cytochrome P450 2D6 | Dextromethorphan | 2.3 | O-demethylation | [7] |

| Cytochrome P450 3A4 | Midazolam | 1.8 | 1'-hydroxylation | [7] |

| Aldehyde Oxidase | Zoniporide | 5.3 | [8] | |

| Glycerol-3-phosphate dehydrogenase | Glycerol-3-phosphate | 1.5 | Wild-type enzyme | [9] |

| Yeast Alcohol Dehydrogenase | Ethanol | 3.4 | [2] |

Experimental Protocols for Measuring the Deuterium Kinetic Isotope Effect

The precise measurement of KIEs is crucial for their interpretation. The two most common analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Measurement of KIE by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy can be used to determine the relative amounts of deuterated and non-deuterated reactants or products at various time points during a reaction. The change in the ratio of these species over time allows for the calculation of the individual rate constants (kH and kD) and thus the KIE. This method is particularly useful for competitive experiments where a mixture of labeled and unlabeled starting material is used.[10][11]

Detailed Protocol (Competitive Experiment):

-

Sample Preparation: Prepare a reaction mixture containing a known ratio of the deuterated and non-deuterated starting material. The ideal ratio is often close to 1:1 for optimal signal-to-noise in the subsequent analysis.

-

Reaction Initiation: Initiate the reaction under controlled temperature conditions directly in an NMR tube or in a reaction vessel from which aliquots can be withdrawn.

-

NMR Data Acquisition: Acquire NMR spectra at regular time intervals. For deuterium KIEs, ¹H NMR is typically used to monitor the disappearance of the proton signal in the non-deuterated reactant and/or the appearance of the product signal. If possible, a high-field NMR spectrometer should be used to achieve better signal separation and sensitivity.

-

Data Processing: Integrate the relevant signals in the NMR spectra corresponding to the deuterated and non-deuterated species.

-

KIE Calculation: The KIE can be determined from the ratio of the remaining starting materials at a given time (t) using the following equation:

KIE = ln([H]t/[H]₀) / ln([D]t/[D]₀)

where [H]₀ and [D]₀ are the initial concentrations of the non-deuterated and deuterated reactants, and [H]t and [D]t are their concentrations at time t.

Measurement of KIE by Mass Spectrometry (MS)

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). This allows for the direct measurement of the relative abundance of deuterated and non-deuterated molecules in a sample. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to separate the components of a reaction mixture before MS analysis.

Detailed Protocol (using GC-MS):

-

Reaction and Sampling: Run the reaction and withdraw aliquots at specific time points. Quench the reaction immediately to stop any further conversion.

-

Sample Preparation for GC-MS: Prepare the samples for GC-MS analysis. This may involve extraction, derivatization, or dilution to an appropriate concentration.

-

GC-MS Analysis: Inject the prepared sample into the GC-MS system. The gas chromatograph will separate the components of the mixture, and the mass spectrometer will detect the molecular ions of the deuterated and non-deuterated species.

-

Data Analysis: Determine the peak areas of the molecular ions corresponding to the deuterated and non-deuterated compounds from the mass chromatograms.

-

KIE Calculation: The KIE is calculated from the change in the ratio of the peak areas of the deuterated and non-deuterated reactants over the course of the reaction, similar to the NMR method.

Visualizing Reaction Pathways and Experimental Workflows

Cytochrome P450 Catalytic Cycle

The following diagram illustrates the catalytic cycle of Cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. Deuterium substitution at a site of oxidation can significantly slow down this cycle, demonstrating a kinetic isotope effect.

Caption: Cytochrome P450 Catalytic Cycle.

Experimental Workflow for a KIE Study

This diagram outlines the logical steps involved in conducting a kinetic isotope effect study, from initial hypothesis to final interpretation.

Caption: KIE Study Workflow.

Logical Relationships in KIE Interpretation

The following diagram illustrates the decision-making process for interpreting the results of a deuterium KIE experiment.

Caption: KIE Interpretation Logic.

Conclusion

The deuterium kinetic isotope effect is a versatile and powerful tool for both fundamental research and applied drug development. By understanding its core principles and employing rigorous experimental methodologies, scientists can gain invaluable insights into reaction mechanisms and rationally design molecules with improved pharmacokinetic properties. This guide provides a solid foundation for researchers and drug development professionals to confidently apply the deuterium KIE in their respective fields, fostering innovation and accelerating scientific discovery.

References

- 1. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Primary Deuterium Kinetic Isotope Effects from Product Yields: Rational, Implementation and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

Principles of Deuterium (²H) NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of deuterium (²H) Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed to serve as a technical resource for researchers and professionals in the scientific community, particularly those involved in drug development, materials science, and biophysical studies. This document delves into the fundamental theory, experimental methodologies, and practical applications of ²H NMR, with a focus on providing quantitative data and detailed protocols.

Core Principles of Deuterium NMR

Deuterium (²H or D) is a stable isotope of hydrogen with a nucleus containing one proton and one neutron. Unlike the proton (¹H), which has a nuclear spin (I) of 1/2, the deuterium nucleus is a quadrupolar nucleus with a spin of I=1.[1][2] This fundamental difference is the primary origin of the unique characteristics and applications of ²H NMR spectroscopy.

The key principles underpinning ²H NMR are:

-

Quadrupolar Interaction: As a quadrupolar nucleus, deuterium possesses a nuclear electric quadrupole moment. This moment interacts with the local electric field gradient (EFG) at the nucleus, which is generated by the surrounding electron distribution.[2][3][4] This interaction, known as the quadrupolar coupling, is a dominant factor in ²H NMR and is highly sensitive to the orientation of the C-D bond with respect to the external magnetic field.[1] In solution, rapid isotropic molecular tumbling averages the quadrupolar interaction to zero.[4] However, in anisotropic environments such as solids, liquid crystals, and biological membranes, the quadrupolar interaction gives rise to characteristic spectral line shapes and splittings.[1][5]

-

Chemical Shift: Similar to proton NMR, the chemical shift in ²H NMR is determined by the local electronic environment of the deuterium nucleus. The chemical shift range in ²H NMR is nearly identical to that of ¹H NMR.[1][6][7] However, due to the lower gyromagnetic ratio of deuterium, the resolution is generally poorer.[1]

-

Relaxation: The relaxation of deuterium nuclei is primarily governed by the quadrupolar mechanism, which is much more efficient than the dipole-dipole relaxation that dominates in ¹H NMR.[8][9] This leads to significantly shorter spin-lattice (T₁) and spin-spin (T₂) relaxation times for deuterium compared to protons.[10][11][12] The short T₁ allows for rapid signal averaging, which can partially compensate for the inherently lower sensitivity of ²H NMR.[1][9]

Quantitative Data in Deuterium NMR

Quantitative analysis is a key application of ²H NMR, enabling the determination of isotopic enrichment, site-specific isotope ratios, and the study of molecular dynamics.[2][13][14]

Deuterium Quadrupolar Coupling Constants (QCC)

The quadrupolar coupling constant (Cq = e²qQ/h) is a measure of the strength of the interaction between the nuclear quadrupole moment (eQ) and the principal component of the electric field gradient tensor (eq). It provides valuable information about the electronic structure and bonding at the deuterium site.

| Compound | C-D Bond Type | Quadrupolar Coupling Constant (kHz) | Reference |

| CDCl₃ (Chloroform-d) | sp³ C-D | 167 | |

| C₆D₆ (Benzene-d₆) | sp² C-D | 194 ± 4 | [15] |

| CD₃I (Methyl Iodide-d₃) | sp³ C-D | 180 ± 5 | [15] |

| CD₃Br (Methyl Bromide-d₃) | sp³ C-D | 171 ± 4 | [15] |

| CD₃CN (Acetonitrile-d₃) | sp³ C-D | 165 ± 5 | [15] |

| D₂O (in liquid) | O-D | ~250 | [16] |

Note: QCC values can vary depending on the molecular environment and temperature.

Deuterium Relaxation Times (T₁ and T₂)

Spin-lattice (T₁) and spin-spin (T₂) relaxation times are sensitive to molecular motion and provide insights into molecular dynamics on different timescales.

| Compound | Magnetic Field (T) | T₁ (ms) | T₂ (ms) | Reference |

| D₂O (in cat brain) | 4.7 | ~250 | 10, 40, 400 | [10] |

| Benzene-d₆ (in UiO-66) | - | Varies with temp. | Varies with temp. | [17] |

| Deuterated metabolites in PBS | - | ~100 | - | [1] |

Note: Relaxation times are highly dependent on factors such as temperature, viscosity, molecular size, and the magnetic field strength.[18]

Key Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality ²H NMR spectra.

For Solution-State NMR:

-

Solvent Selection: Use a deuterated solvent that dissolves the sample well and does not have signals that overlap with the analyte peaks.[19][20]

-

Concentration: For small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical for ¹H NMR, and similar considerations apply to ²H NMR, although higher concentrations may be needed due to lower sensitivity.[20] For biomolecules like proteins, concentrations in the range of 0.1-2.5 mM are common.[21]

-

Purity: Ensure the sample is free from particulate matter and paramagnetic impurities, which can degrade spectral quality.[21] Filtering the sample into the NMR tube is recommended.[10][19]

-

Internal Standard: For quantitative measurements, a known amount of an internal standard can be added.[20]

For Solid-State NMR:

-

Sample Packing: The powdered or crystalline sample is packed into a solid-state NMR rotor.

-

Hydration: For biological samples like proteins or membranes, controlled hydration is often necessary. This can be achieved by vapor diffusion or by directly adding a specific amount of D₂O.[22] For protein samples of 30-70 amino acids, 10-25 mg of material is typically required.[22]

-

Membrane Preparation: For studies of lipid bilayers, lipids and other components are mixed in an organic solvent, dried to a film, and then rehydrated to form vesicles. These vesicles are then ultracentrifuged and packed into a rotor.[23][24]

The Quadrupolar Echo (QE) Pulse Sequence

The Quadrupolar Echo (QE) is the most common pulse sequence for acquiring static ²H NMR spectra of solids.[22] It is designed to refocus the dephasing of the magnetization caused by the large quadrupolar interaction, allowing for the acquisition of the full spectral lineshape without distortion from receiver dead time.

Methodology:

-

Pulse Sequence: The basic QE sequence is (90°)ₓ - τ - (90°)ᵧ - τ - acquire.[22]

-

Pulse Widths: The 90° pulses must be short and powerful enough to excite the entire spectral width, which can be over 100 kHz.[22][25] Pulse widths of 2-3 µs are common.[22]

-

Interpulse Delay (τ): The delay τ is typically set to a few tens of microseconds.[26]

-

Phase Cycling: A two-step phase cycling of the first pulse and the receiver is often used to cancel artifacts.[27] More complex phase cycling schemes can be employed to minimize distortions.

-

Data Acquisition: The acquisition starts at the peak of the echo, which forms at a time τ after the second pulse.

Caption: Workflow for a typical solid-state ²H NMR experiment.

Applications in Drug Development and Research

²H NMR spectroscopy is a versatile tool in pharmaceutical research and development, offering unique insights into drug metabolism, pharmacokinetics, and formulation.[28][29][30]

Studying Drug Metabolism and Pharmacokinetics

Deuterium-labeled compounds can be used as tracers to follow the metabolic fate of a drug in vitro and in vivo.[1][4][9]

-

Metabolic Pathway Elucidation: By tracking the appearance of deuterated metabolites, it is possible to identify and quantify the products of drug metabolism.[1][6][31] This information is critical for understanding the biotransformation of a drug and identifying potential active or toxic metabolites.

-

Metabolic Flux Analysis: Dynamic ²H NMR studies can measure the rates of metabolic reactions, providing quantitative data on metabolic fluxes.[9][31][32] This is particularly valuable for understanding the effects of a drug on metabolic pathways.

-

Pharmacokinetic Studies: ²H NMR can be used to monitor the concentration of a deuterated drug and its metabolites in biological fluids over time, providing key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).[21]

Caption: ²H NMR for tracing drug metabolism pathways.

Site-Specific Natural Isotope Fractionation (SNIF-NMR)

SNIF-NMR is a powerful application of quantitative ²H NMR that measures the non-statistical distribution of deuterium at different positions within a molecule.[2][8][33] This isotopic fingerprint can be used to determine the geographical and botanical origin of natural products, as well as to detect adulteration.[33] In the context of drug development, SNIF-NMR can be used to characterize the origin of starting materials and to ensure the authenticity of natural product-derived drugs.

Solid-State NMR of Formulations and Biomaterials

Solid-state ²H NMR is extensively used to study the structure and dynamics of solid drug formulations, polymers, and biomaterials.[22][28][34]

-

Polymorph Characterization: Different crystalline forms (polymorphs) of a drug can have different physical properties, including solubility and bioavailability. Solid-state ²H NMR can distinguish between polymorphs based on differences in the local environment of the deuterium labels.

-

Drug-Excipient Interactions: Understanding the interactions between a drug and the excipients in a formulation is crucial for stability and performance. ²H NMR can probe these interactions at a molecular level.

-

Dynamics in Amorphous Solids: Amorphous solid dispersions are increasingly used to improve the solubility of poorly water-soluble drugs. ²H NMR can characterize the molecular mobility within these amorphous systems, which is related to their physical stability.

Membrane Biophysics and Drug-Membrane Interactions

Solid-state ²H NMR is a powerful technique for studying the structure and dynamics of lipid bilayers and their interactions with drugs and membrane proteins.[3][13][19][23][28]

-

Lipid Order and Dynamics: By selectively deuterating lipid molecules, ²H NMR can provide detailed information about the ordering and dynamics of the lipid acyl chains.[3][13] This is important for understanding the physical state of the membrane and how it is affected by the presence of a drug.

-

Drug Partitioning and Location: The location and orientation of a drug within a lipid bilayer can be determined using solid-state ²H NMR. This information is crucial for understanding the mechanism of action of membrane-active drugs.

-

Protein-Lipid Interactions: ²H NMR can be used to study the effects of membrane proteins on the surrounding lipid environment and vice versa.[23][28]

Conclusion

Deuterium NMR spectroscopy offers a unique and powerful set of tools for researchers and professionals in drug development and other scientific fields. Its sensitivity to molecular orientation and dynamics, particularly in the solid state, provides invaluable information that is often inaccessible by other analytical techniques. From elucidating metabolic pathways and characterizing drug formulations to probing the intricacies of drug-membrane interactions, ²H NMR continues to be an indispensable technique for advancing our understanding of complex chemical and biological systems. The continued development of instrumentation and experimental methodologies promises to further expand the applications of this versatile spectroscopic technique.

References

- 1. Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Report: Site-Specific Isotope Fractionation of Hydrocarbons by Quantitative NMR Spectroscopy (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 3. NMR Spectroscopy of Lipid Bilayers | Springer Nature Experiments [experiments.springernature.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Site-Specific Natural Isotope Fractionation-NMR Method Applied to the Study of Wines | Semantic Scholar [semanticscholar.org]

- 9. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. imaios.com [imaios.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Solid State NMR of Lipid Model Membranes | Springer Nature Experiments [experiments.springernature.com]

- 14. Deuterium-2 NMR references [pascal-man.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Residual quadrupolar couplings observed in 7 Tesla deuterium MR spectra of skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Relaxation (NMR) - Wikipedia [en.wikipedia.org]

- 19. sites.bu.edu [sites.bu.edu]

- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. organomation.com [organomation.com]

- 22. Basic Experiments in 2H static NMR for the Characterization of Protein Side-Chain Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. research-portal.uu.nl [research-portal.uu.nl]

- 25. Revisiting NMR composite pulses for broadband 2H excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Deuterium Solid-State NMR Investigations of Exchange Labeled Oriented Purple Membranes at Different Hydration Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 28. scispace.com [scispace.com]

- 29. Solid Echo Pulse Sequence - NMR of liquid crystal dendrimers [ebrary.net]

- 30. NMR Relaxation [chem.ch.huji.ac.il]

- 31. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Deuterium metabolic imaging of the healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. pubs.acs.org [pubs.acs.org]

The Halogenated Solvent 1-Bromopropane: A Comprehensive Technical Guide to its Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromopropane (1-BP), also known as n-propyl bromide (nPB), is a halogenated organic solvent that has seen widespread use in various industrial applications, including vapor degreasing, dry cleaning, and as a solvent in adhesives and aerosols.[1] Initially introduced as a substitute for ozone-depleting and carcinogenic solvents, concerns regarding its own toxicity have since emerged, necessitating a thorough understanding of its safety profile for professionals in research and development. This technical guide provides an in-depth overview of the safety, toxicity, and proper handling procedures for 1-bromopropane, with a focus on quantitative data, experimental methodologies, and clear visual representations of key concepts.

Physicochemical Properties

A clear, colorless liquid with a characteristic sweet odor, 1-bromopropane's physical and chemical properties are fundamental to understanding its behavior and potential for exposure.[2]

| Property | Value | References |

| Molecular Formula | C₃H₇Br | [3] |

| Molecular Weight | 122.99 g/mol | [3] |

| CAS Number | 106-94-5 | [4] |

| Boiling Point | 71 °C (159.8 °F) | [5] |

| Melting Point | -110 °C (-166 °F) | [5] |

| Vapor Pressure | 146 mmHg at 20 °C | [5] |

| Specific Gravity | 1.353 g/mL at 25 °C | [5] |

| Flash Point | -4.5 °C (23.9 °F) | [5] |

| Solubility in Water | 2.5 g/L at 20 °C | [5] |

Toxicological Profile

Exposure to 1-bromopropane can occur through inhalation, dermal contact, and ingestion, with inhalation being the primary route in occupational settings.[6] The compound is known to induce a range of toxic effects, with the nervous system and reproductive organs being primary targets.

Acute and Chronic Toxicity Data

The following tables summarize key quantitative toxicity data for 1-bromopropane from various studies.

Table 2.1: Acute Toxicity Values

| Endpoint | Species | Route | Value | References |

| LD50 | Rat | Oral | 3600 mg/kg | [7] |

| LD50 | Mouse | Oral | 4700 mg/kg | [7] |

| LC50 | Rat | Inhalation | 14,374 ppm (4 hours) | [8] |

| LC50 | Mouse | Inhalation | 7,100 mg/m³ | [7] |

Table 2.2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Non-Cancer Endpoints

| Endpoint | Species | Route | Duration | NOAEL | LOAEL | References |

| Neurotoxicity | Rat | Inhalation | 14 Days | 200 ppm | 1,000 ppm (decreased grip strength) | [9] |

| Reproductive Toxicity (Female) | Rat | Inhalation | 2 Generations | 100 ppm | 250 ppm (increased estrous cycle length) | [10] |

| Reproductive Toxicity (Male) | Rat | Inhalation | 12 Weeks | - | 200 ppm (decreased seminal vesicle weight) | [11] |

| Hepatic Effects | Mouse | Inhalation | 14 Weeks | 250 ppm | 500 ppm (necrosis of adrenal cortex) | [8] |

Metabolism and Mechanism of Toxicity

The metabolism of 1-bromopropane is a critical factor in its toxicity. It is primarily metabolized through two main pathways: cytochrome P450 (CYP450) oxidation and conjugation with glutathione (GSH). The balance between these pathways can influence the formation of reactive metabolites and subsequent cellular damage.

Neurotoxicity

The nervous system is a primary target of 1-bromopropane toxicity.[6] Both central and peripheral nervous systems can be affected.

-

Symptoms in Humans: Occupational exposure has been linked to headaches, dizziness, slurred speech, difficulty walking, muscle twitching, and loss of sensation in the limbs.[4] These neurological effects may persist even after exposure ceases.[4]

-

Animal Studies: Animal experiments have corroborated these findings, showing dose-dependent neurobehavioral changes, nerve conduction velocity alterations, and histopathological damage to nervous tissues.[12]

Reproductive and Developmental Toxicity

1-Bromopropane is a known reproductive toxicant in both males and females.

-

Male Reproductive Toxicity: Studies in rats have demonstrated that inhalation exposure can lead to decreased sperm count and motility, as well as histopathological changes in the testes and epididymis.[11]

-

Female Reproductive Toxicity: In female rats, exposure has been associated with alterations in the estrous cycle.[10]

-

Developmental Toxicity: Developmental effects, including reduced fetal body weight, have been observed in animal studies at high exposure levels.[13]

Carcinogenicity

The National Toxicology Program (NTP) has classified 1-bromopropane as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies.[14] Inhalation exposure in rodents has been shown to cause tumors in the skin, large intestine, and lungs.[14]

Experimental Protocols

Understanding the methodologies used to assess the toxicity of 1-bromopropane is crucial for interpreting the data and designing future studies.

In Vitro Micronucleus Assay for Genotoxicity

The in vitro micronucleus (MNvit) assay is a key test for evaluating the genotoxic potential of a substance.

Methodology Overview:

-

Cell Culture: A suitable mammalian cell line (e.g., human lymphocytes, CHO, V79, or L5178Y cells) is cultured under standard conditions.[15]

-

Exposure: The cells are treated with a range of concentrations of 1-bromopropane, along with positive and negative controls.

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of micronuclei that have formed during the single cell division post-treatment.[16]

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye) to visualize the nuclei and micronuclei.

-

Scoring: A predetermined number of binucleated cells are scored under a microscope for the presence of micronuclei.

-

Data Analysis: The frequency of micronucleated cells in the treated groups is compared to the control groups to determine genotoxicity.

Neurobehavioral Assessment in Rodents

A battery of neurobehavioral tests is used to assess the effects of 1-bromopropane on the nervous system in animal models.

Methodology Overview:

-

Locomotor Activity: Spontaneous movement is measured in an open field or activity chamber to assess general activity levels and potential hypo- or hyperactivity.[9]

-

Motor Coordination: Tests like the rotarod or beam walking are used to evaluate balance and motor coordination.

-

Grip Strength: A grip strength meter is used to measure forelimb and hindlimb muscle strength.[9]

-

Sensory Function: Hot plate or tail-flick tests can be used to assess nociception (pain perception).

-

Learning and Memory: Morris water maze or passive avoidance tests are employed to evaluate cognitive function.

Occupational Safety and Handling

Given the toxicity of 1-bromopropane, strict adherence to safety protocols is essential in any research or industrial setting.

Occupational Exposure Limits (OELs)

Various organizations have established OELs for 1-bromopropane to protect workers.

Table 4.1: Occupational Exposure Limits for 1-Bromopropane

| Organization | Limit | Notes | References |

| OSHA (Occupational Safety and Health Administration) | No specific PEL | General Duty Clause applies | [6] |

| ACGIH (American Conference of Governmental Industrial Hygienists) | 0.1 ppm (TLV-TWA) | Skin notation | [6][17] |

| NIOSH (National Institute for Occupational Safety and Health) | Developing a REL | - | [6] |

| California OSHA | 5 ppm (PEL-TWA) | Skin notation | [4] |

PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; REL: Recommended Exposure Limit

Safe Handling and Storage

-

Ventilation: Always handle 1-bromopropane in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[7]

-

Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves. Materials such as Viton® or Silver Shield® are recommended.

-

Eye Protection: Chemical splash goggles and a face shield are essential.[17]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below OELs, a NIOSH-approved respirator with organic vapor cartridges should be used.[4]

-

Protective Clothing: A lab coat, apron, or other protective clothing should be worn to prevent skin contact.[7]

-

Emergency Procedures

-

Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Water spray may be ineffective.

-

First Aid:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

1-Bromopropane is a versatile solvent with significant toxicological properties that demand careful management. For researchers, scientists, and drug development professionals, a comprehensive understanding of its neurotoxic, reproductive, and carcinogenic potential is paramount. By adhering to the quantitative exposure limits, employing rigorous experimental protocols for its assessment, and implementing robust safety and handling procedures, the risks associated with 1-bromopropane can be effectively mitigated, ensuring a safer working environment. Continuous vigilance and adherence to the principles of chemical hygiene are essential when working with this and other halogenated solvents.

References

- 1. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 1-Bromopropane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. osha.gov [osha.gov]

- 4. fishersci.com [fishersci.com]

- 5. 1-Bromopropane | Blogs | CDC [blogs.cdc.gov]

- 6. employees.delta.edu [employees.delta.edu]

- 7. HEALTH EFFECTS - Toxicological Profile for 1-Bromopropane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. oehha.ca.gov [oehha.ca.gov]

- 13. cdph.ca.gov [cdph.ca.gov]

- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 15. researchgate.net [researchgate.net]

- 16. techspray.com [techspray.com]

- 17. nj.gov [nj.gov]

Stability and Proper Storage of 1-Bromopropane-1-D1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 1-Bromopropane-1-D1. Understanding these parameters is critical for ensuring the isotopic purity, chemical integrity, and overall quality of this compound in research and development applications. This document outlines the intrinsic chemical properties influencing its stability, potential degradation pathways, and detailed protocols for proper storage and handling.

Introduction to this compound Stability

This compound is a deuterated isotopologue of 1-bromopropane. The substitution of a protium atom with a deuterium atom at the C1 position can significantly influence the compound's metabolic and chemical stability. This is primarily due to the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a slower rate of reactions involving the cleavage of this bond, potentially enhancing the compound's stability against certain degradation pathways.

While specific long-term stability studies on this compound are not extensively published, its stability profile can be largely inferred from the known properties of 1-bromopropane and the principles of isotopic labeling. Commercial suppliers of this compound indicate that the compound is stable if stored under recommended conditions, with a general recommendation for re-analysis after three years to ensure chemical purity.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the integrity of this compound. The following conditions are recommended based on safety data sheets (SDS) and general chemical safety guidelines.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool, dry place. The storage temperature should not exceed 37°C.[1] | Minimizes evaporation and reduces the rate of potential degradation reactions. |

| Light | Protect from light. Store in an amber or opaque container. | Prevents photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Displaces oxygen, preventing oxidation. |

| Container | Keep container tightly sealed.[1][2] | Prevents evaporation of the volatile compound and ingress of moisture and oxygen. |

| Ventilation | Store in a well-ventilated area.[1][2] | Prevents the buildup of flammable and potentially harmful vapors. |

| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources.[1][2] | 1-Bromopropane is a flammable liquid.[3][4] |

| Incompatible Materials | Store separately from strong oxidizing agents, strong bases, and reactive metals.[1] | Prevents potentially violent or hazardous reactions. |

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by its susceptibility to various degradation pathways common to haloalkanes. The primary routes of degradation for 1-bromopropane are hydrolysis and atmospheric degradation.

Hydrolysis

In the presence of water, 1-bromopropane can undergo slow hydrolysis to form 1-propanol and hydrogen bromide. The reaction rate is dependent on temperature. For non-deuterated 1-bromopropane, a neutral first-order hydrolysis rate constant of 3.01x10⁻⁷ s⁻¹ has been measured at 55°C, corresponding to a half-life of approximately 26 days.[2] Due to the kinetic isotope effect, the hydrolysis of this compound is expected to be slower if the C-D bond cleavage is involved in the rate-determining step.

Hydrolysis degradation pathway of this compound.

Atmospheric Degradation

In the atmosphere, 1-bromopropane is degraded by photochemically produced hydroxyl radicals, with an estimated half-life of 14 days for the non-deuterated compound.[2] This degradation pathway is less relevant for stored samples but is a key factor in the environmental fate of the compound.

Thermal Decomposition

When heated to decomposition, 1-bromopropane can emit toxic fumes of hydrogen bromide.[5]

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly after prolonged storage, its purity should be assessed. The following are general protocols for stability testing using common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. This method can be used to determine the purity of this compound and identify any volatile degradation products.

Objective: To quantify the purity of a this compound sample and identify potential impurities.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent)

-

High-purity helium carrier gas

-

Syringes for liquid injection

-

Volumetric flasks and pipettes

-

High-purity solvent for dilution (e.g., methanol or hexane)

-

This compound sample

-

Reference standard of 1-bromopropane (non-deuterated)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards of the 1-bromopropane reference standard in the same solvent, bracketing the expected sample concentration.

-

-

GC-MS Instrument Setup:

-

Set the injector temperature (e.g., 200°C).

-

Set the oven temperature program (e.g., initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes).

-

Set the carrier gas flow rate (e.g., 1 mL/min).

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-200).

-

-

Analysis:

-

Inject a fixed volume (e.g., 1 µL) of each calibration standard to generate a calibration curve.

-

Inject the same volume of the prepared this compound sample solution.

-

Acquire the chromatograms and mass spectra.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak corresponding to the deuterated compound.

-

Quantify the concentration of this compound in the sample using the calibration curve.

-

Calculate the purity of the sample as a percentage.

-

Identify any other peaks in the chromatogram by comparing their mass spectra to a spectral library to identify potential degradation products or impurities.

-

Workflow for GC-MS purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Stability

NMR spectroscopy is an indispensable tool for confirming the isotopic enrichment and structural integrity of this compound. ¹H NMR can be used to determine the degree of deuteration, while ²H NMR can directly detect the deuterium signal.

Objective: To confirm the isotopic purity and structural integrity of a this compound sample.

Materials:

-

NMR spectrometer

-

NMR tubes

-

Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the this compound sample in the deuterated NMR solvent in an NMR tube.

-

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum.

-

Integrate the signals corresponding to the protons in the molecule. The signal for the proton at the C1 position should be significantly reduced compared to the signals for the protons at the C2 and C3 positions.

-

Calculate the isotopic purity by comparing the integration of the residual C1-H signal to the other proton signals.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

A strong signal should be observed in the region corresponding to the chemical shift of the deuterium at the C1 position, confirming its presence.

-

-

¹³C NMR Analysis (Optional):

-

Acquire a ¹³C NMR spectrum.

-

The signal for the C1 carbon will show a characteristic splitting pattern due to coupling with the deuterium atom, further confirming the deuteration site.

-

Summary of Quantitative Stability Data for 1-Bromopropane (as a proxy)

The following table summarizes available quantitative data on the stability of non-deuterated 1-bromopropane, which can serve as a conservative estimate for the stability of this compound.

| Degradation Pathway | Condition | Rate Constant / Half-life | Reference |

| Hydrolysis | Neutral water at 55°C | 3.01x10⁻⁷ s⁻¹ / ~26 days | [2] |

| Atmospheric Degradation | Reaction with OH radicals | Half-life of ~14 days | [2] |

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, dark, and well-ventilated environment in a tightly sealed container. The presence of the deuterium atom at the C1 position is expected to enhance its stability against certain degradation pathways, particularly those involving cleavage of the C1-halogen bond, due to the kinetic isotope effect. Regular analytical assessment of purity, especially for long-term storage, is recommended to ensure the compound's integrity for research and development purposes. The protocols outlined in this guide provide a framework for such quality control.

References

Understanding deuterium labeling for mechanistic studies

An In-depth Technical Guide to Deuterium Labeling for Mechanistic Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of deuterium labeling in mechanistic studies, with a focus on its role in drug discovery and development. Deuterium labeling is a powerful technique that offers deep insights into reaction mechanisms, metabolic pathways, and the pharmacokinetic profiles of drug candidates.

The Core Principle: The Kinetic Isotope Effect (KIE)

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen with an additional neutron.[1][2] This seemingly subtle difference in mass is the foundation of its utility in mechanistic studies. The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[2][3][4] Consequently, more energy is required to break a C-D bond compared to a C-H bond.[2]

This difference in bond energy leads to the Kinetic Isotope Effect (KIE) , where the rate of a chemical reaction is altered when a hydrogen atom at a reactive site is replaced with a deuterium atom.[5] If the C-H bond cleavage is the rate-determining step of a reaction, substituting hydrogen with deuterium will significantly slow down the reaction rate.[6] The magnitude of the KIE is expressed as the ratio of the rate constants of the non-deuterated (kH) and deuterated (kD) compounds (kH/kD).[6]

Applications in Mechanistic Elucidation and Drug Development

Deuterium labeling is a versatile tool with numerous applications in both fundamental research and pharmaceutical development.[7][8][9][]

Elucidating Reaction Mechanisms

By selectively replacing hydrogen atoms with deuterium at different positions in a molecule, researchers can pinpoint which C-H bonds are broken during the rate-limiting step of a reaction.[6][11] A significant KIE (typically kH/kD > 2) provides strong evidence that the C-H bond at the labeled position is cleaved in the rate-determining step.[3] This information is invaluable for understanding complex chemical transformations.[11]

Investigating Metabolic Pathways

In drug metabolism studies, deuterium labeling helps to identify the sites on a drug molecule that are most susceptible to metabolic enzymes, particularly Cytochrome P450 (CYP450) enzymes.[3][12] By comparing the metabolic profile of a deuterated drug candidate to its non-deuterated counterpart, researchers can identify metabolites and understand the metabolic pathways.[13] This knowledge is crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7][14]

Enhancing Pharmacokinetic Profiles

The "deuterium switch" is a strategy in medicinal chemistry where hydrogen atoms at metabolically vulnerable positions of a drug molecule are replaced with deuterium.[1][15] This can slow down the rate of metabolism, leading to several potential benefits:[4][15][16][17]

-

Increased half-life and exposure: A slower metabolism can lead to a longer drug half-life and increased overall exposure.[4][17]

-

Reduced toxic metabolites: By blocking certain metabolic pathways, deuterium labeling can reduce the formation of toxic metabolites.[4]

-

Improved safety and efficacy: An optimized pharmacokinetic profile can lead to improved safety and therapeutic efficacy.[1][17]

Deutetrabenazine, the first FDA-approved deuterated drug, is a prime example of this strategy, offering a better side-effect profile than its non-deuterated predecessor.[1][17]

Use as Internal Standards in Bioanalysis

Deuterated compounds are widely used as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[7][8][18][19] Since they are chemically almost identical to the analyte, they co-elute during chromatography and experience similar matrix effects and ionization suppression.[19][20] However, their different mass allows them to be distinguished by the mass spectrometer, enabling accurate and precise quantification of the analyte in complex biological matrices.[19]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of deuterium labeling.